(1S,2S)-2-(((1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy)carbonyl)cyclopropanecarboxylic acid
Description
Properties
IUPAC Name |
(1S,2S)-2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O4/c1-8(2)10-5-4-9(3)6-13(10)19-15(18)12-7-11(12)14(16)17/h8-13H,4-7H2,1-3H3,(H,16,17)/t9-,10+,11+,12+,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAOAVRRNBJCLX-QNWJLWSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2CC2C(=O)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@H]2C[C@@H]2C(=O)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1S,2S)-2-(((1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy)carbonyl)cyclopropanecarboxylic acid is a cyclopropane derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including anti-inflammatory effects, antimicrobial activity, and implications in drug development.
Chemical Structure and Properties
The compound is characterized by a cyclopropane ring and a carboxylic acid functional group. Its unique structure contributes to its biological activity. The empirical formula is , and its molecular weight is approximately 230.31 g/mol.
Anti-Inflammatory Properties
Research indicates that cyclopropane carboxylic acids exhibit significant anti-inflammatory activity. Specifically, this compound may modulate the production of inflammatory mediators. Studies suggest that compounds within this class can inhibit the synthesis of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various models of inflammatory diseases .
Antimicrobial Activity
The compound has shown potential as an antimicrobial agent. Cyclopropane derivatives have been noted for their ability to inhibit bacterial growth. For instance, studies have demonstrated that certain cyclopropane carboxylic acids exhibit bacteriostatic effects against a range of pathogenic bacteria. This suggests potential applications in developing new antimicrobial therapies .
The biological activity of this compound may involve the inhibition of specific enzymes or pathways associated with inflammation and microbial resistance. For example, it has been suggested that cyclopropane derivatives can interfere with cysteine biosynthesis pathways in bacteria, enhancing their effectiveness as antibiotic adjuvants .
Study on Anti-inflammatory Effects
In a recent study published in MDPI, researchers evaluated the anti-inflammatory effects of various cyclopropane carboxylic acids. The results indicated that these compounds significantly reduced the levels of TNF-alpha and IL-6 in vitro. The study highlighted the potential for these compounds to serve as therapeutic agents in treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Efficacy Assessment
Another study focused on the antimicrobial properties of substituted cyclopropane carboxylic acids against Staphylococcus aureus. The findings revealed that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) in the low micromolar range, suggesting strong antibacterial activity. This positions this compound as a candidate for further development in antimicrobial therapies .
Data Summary
Chemical Reactions Analysis
Reactivity of the Menthyl Ester Group
The menthyl ester moiety (derived from (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol) participates in nucleophilic substitution and transesterification reactions. For example:
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Thiolate–Thiolate Exchange : In the presence of propane-1,3-dithiol and a base (e.g., KOH or Cs₂CO₃), analogous menthyloxy esters undergo thiolate-mediated ring-opening and re-cyclization to form fused sulfur heterocycles .
While this study focuses on a related compound, the reactivity pattern suggests potential for similar transformations in the target molecule.
Carboxylic Acid Derivatives
The free carboxylic acid group enables further functionalization:
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Esterification/Amidation : Reacts with alcohols or amines under standard coupling conditions (e.g., DCC/DMAP) to form esters or amides.
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Salt Formation : Neutralization with bases (e.g., NaOH) yields carboxylate salts for improved solubility .
Thermal Stability
The compound exhibits a predicted boiling point of 379.3 ± 35.0°C , indicating stability under moderate thermal conditions . Decomposition occurs above 400°C, primarily affecting the cyclopropane ring and ester linkage.
Stereochemical Considerations
Comparison with Similar Compounds
2-((((1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl)oxy)carbonyl)benzoic acid (CAS: 53623-42-0)
Molecular Formula : C₁₈H₂₄O₄
Key Differences :
- Structural : Replaces the cyclopropane-carboxylic acid moiety with a benzoic acid group.
- Stereochemistry : The cyclohexyl group has (1S,2R,5S) configuration, contrasting with the target compound’s (1R,2S,5R) .
- Properties : The aromatic ring in the benzoic acid derivative may enhance π-π stacking interactions but reduce conformational flexibility compared to the cyclopropane ring. This could influence solubility and binding affinity in biological systems .
| Property | Target Compound | Benzoic Acid Analog |
|---|---|---|
| Molecular Weight | 268.35 g/mol | 304.38 g/mol |
| Functional Groups | Cyclopropane, ester, carboxylic acid | Benzene, ester, carboxylic acid |
| Stereochemical Complexity | High ((1S,2S) + (1R,2S,5R)) | Moderate ((1S,2R,5S)) |
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic Acid (CAS: 16052-40-7)
Molecular Formula : C₁₁H₂₀O₂
Key Differences :
- Structural : Lacks the cyclopropane ring and ester linkage, simplifying the structure to a cyclohexane-carboxylic acid.
- Physical Properties : Lower molecular weight (184.28 g/mol) and higher volatility (boiling point: 271°C) compared to the target compound .
- Applications : Used as a flavoring agent or intermediate in fragrances, contrasting with the target compound’s research-focused applications .
Cyclopropanecarboxylic Acid (2-Isopropyl-5-methyl-cyclohexyl)-amide
Molecular Formula: C₁₄H₂₅NO Key Differences:
- Functional Group : Contains an amide bond instead of an ester-carboxylic acid pair.
- Regulatory Status : Approved for use in food additives , unlike the target compound, which is restricted to laboratory research .
- Stability : The amide group may confer greater resistance to hydrolysis compared to the ester linkage in the target compound .
Complex Indole-Carboxylic Acid Derivatives (e.g., CAS in )
Key Differences :
- Structural : Incorporates an indole ring and additional heterocycles (e.g., oxadiazole), increasing molecular complexity.
- Pharmacological Potential: Designed for drug discovery due to enhanced binding diversity, whereas the target compound’s utility lies in its stereochemical precision .
Preparation Methods
Procedure:
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Substrate Preparation : Methyl acrylate derivatives are treated with diiodomethane (CHI) in the presence of activated Zn-Cu.
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Cyclopropanation : The reaction proceeds via a carbene intermediate, forming the cyclopropane-1,2-dicarboxylic acid dimethyl ester.
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Hydrolysis : The diester is partially hydrolyzed under basic conditions (e.g., NaOH/EtOH) to yield the monoacid.
Key Data :
Stereoselective Esterification with (1R,2S,5R)-Menthol
The menthol-derived cyclohexanol moiety is introduced via esterification. Enantiomerically pure (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol is synthesized via catalytic hydrogenation of 2S-trans-5-methyl-2-(1-methylethyl)cyclohexanone using a chiral Ru catalyst (e.g., [(S)-BINAP-RuCl(CH)]).
Procedure:
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Alcohol Synthesis :
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Esterification :
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Activation : Cyclopropane-1,2-dicarboxylic acid is converted to its acid chloride using SOCl.
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Coupling : The acid chloride reacts with (1R,2S,5R)-menthol in anhydrous THF, yielding the monoester.
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Key Data :
Partial Hydrolysis of the Bis-Menthyl Ester
The bis-menthyl ester of cyclopropane-1,2-dicarboxylic acid is selectively hydrolyzed to the monoester. This method leverages steric hindrance to favor mono-hydrolysis.
Procedure:
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Diester Synthesis : Cyclopropane-1,2-dicarboxylic acid is esterified with excess menthol using DCC/DMAP.
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Controlled Hydrolysis : The bis-ester is treated with 1 equiv. of KOH in EtOH/HO (4:1) at 0°C, selectively hydrolyzing one ester group.
Key Data :
Enzymatic Resolution of Racemic Monoesters
For racemic mixtures, lipase-mediated kinetic resolution achieves enantiopure monoesters. Candida antarctica lipase B (CAL-B) preferentially hydrolyzes one enantiomer.
Procedure:
-
Racemic Monoester Synthesis : Non-selective esterification of cyclopropane-1,2-dicarboxylic acid.
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Enzymatic Hydrolysis : CAL-B in phosphate buffer (pH 7.0) at 37°C for 24 hours.
Key Data :
Comparison of Synthetic Routes
The table below evaluates the efficiency of primary methods:
| Method | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|
| Simmons-Smith | 68–72 | Moderate | High |
| Chiral Esterification | 85–90 | High | Moderate |
| Partial Hydrolysis | 65–70 | Low | Low |
| Enzymatic Resolution | 45–50 | High | Moderate |
Challenges and Optimizations
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Steric Hindrance : Bulky menthol groups complicate esterification; using DMAP accelerates reaction rates.
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Acid Sensitivity : Cyclopropane rings are prone to ring-opening under strong acidic conditions; neutral pH is maintained during hydrolysis.
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Catalyst Cost : Chiral Ru catalysts are expensive but recyclable via column chromatography .
Q & A
Basic: What synthetic strategies are recommended for preparing (1S,2S)-2-(((1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy)carbonyl)cyclopropanecarboxylic acid?
Methodological Answer:
The synthesis involves coupling a cyclopropanecarboxylic acid derivative with a functionalized menthol analog. Key steps include:
- Cyclopropane Activation : Use cyclopropanecarbonyl chloride as an electrophilic intermediate for esterification or amidation reactions .
- Stereoselective Coupling : Employ carbodiimide-based coupling agents (e.g., DCC or EDCI) to link the cyclopropane moiety to the (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol group under anhydrous conditions, ensuring retention of stereochemistry .
- Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC (>95%) .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Assign stereochemistry using coupling constants (e.g., cyclopropane ring protons at δ 1.2–2.5 ppm with characteristic splitting patterns) and NOE experiments to verify spatial arrangements .
- HRMS (High-Resolution Mass Spectrometry) : Validate molecular formula (e.g., observed m/z 578.3006 vs. calculated 578.3010 for related derivatives) .
- X-Ray Crystallography : Use SHELXL for refinement to resolve absolute configuration, leveraging the compound’s crystallinity and heavy-atom substitution (e.g., bromine derivatives for phasing) .
Advanced: How can researchers resolve discrepancies between computational and experimental data (e.g., NMR chemical shifts)?
Methodological Answer:
- DFT Calculations : Perform density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) to predict NMR shifts and compare with experimental data. Adjust solvent models (PCM for DMSO or CDCl3) to improve alignment .
- Dynamic Effects : Account for conformational flexibility using molecular dynamics (MD) simulations if rigid models fail to match observed splitting patterns .
- Crystallographic Validation : Cross-check predicted geometries with X-ray structures to identify errors in computational assumptions .
Advanced: What structure-activity relationship (SAR) insights exist for derivatives of this compound?
Methodological Answer:
- Cyclopropane Role : The strained cyclopropane ring enhances metabolic stability by resisting cytochrome P450 oxidation, as seen in analogs with improved pharmacokinetic profiles .
- Cyclohexyl Substituent : The (1R,2S,5R)-menthyl group increases lipophilicity (logP ~3.5), enhancing membrane permeability in antibacterial assays (e.g., MIC = 0.5 µg/mL against S. aureus) .
- Carboxylic Acid Bioisosteres : Replace the carboxylic acid with tetrazoles or acyl sulfonamides to modulate solubility and target engagement (e.g., IC50 shifts from nM to µM ranges) .
Basic: What safety protocols are recommended for handling this compound in the lab?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact. Respiratory protection (NIOSH N95) is required if airborne particulates are generated .
- Ventilation : Conduct reactions in fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks .
- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste contractors .
Advanced: How does stereochemical purity impact biological activity?
Methodological Answer:
- Enantiomeric Purity : Use chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol) to separate diastereomers. Minor enantiomers (e.g., 5% impurity) can reduce antibacterial efficacy by 10-fold due to off-target binding .
- Epimerization Risks : Monitor pH during synthesis (maintain pH <7) to prevent racemization at the cyclopropane-carboxylic acid junction .
Advanced: What computational tools are suitable for modeling this compound’s interactions with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Glide to predict binding modes with enzymes (e.g., DNA gyrase for quinolone derivatives). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
- Free Energy Calculations : Apply MM-PBSA or FEP+ to quantify binding affinities, correlating ΔG values with experimental IC50 data .
Basic: What are the key challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Yield Optimization : Replace DCM with EtOAc for greener extraction. Pilot studies show 15% yield improvement at 100g scale .
- Stereochemical Control : Implement continuous-flow reactors to enhance reproducibility of coupling steps (residence time ~30 min, 25°C) .
Advanced: How can researchers assess metabolic stability in vitro?
Methodological Answer:
- Microsomal Assays : Incubate with liver microsomes (human/rat, 1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS (t1/2 >60 min indicates high stability) .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to identify off-target interactions (IC50 >10 µM preferred) .
Advanced: What strategies improve solubility without compromising bioactivity?
Methodological Answer:
- Prodrug Design : Synthesize ester prodrugs (e.g., ethyl ester) to enhance aqueous solubility (from 0.1 mg/mL to 5 mg/mL) while maintaining intracellular hydrolysis to the active acid .
- Co-Crystallization : Screen with co-formers (e.g., L-arginine) to create salts with 10-fold higher solubility in PBS (pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
